4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S3/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYXGUAHKJYRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Structure
The compound's structure can be broken down into several functional groups:
- Cyclohexyl Group : Imparts lipophilicity, enhancing membrane permeability.
- Sulfamoyl Group : Known for its role in various bioactive compounds, potentially influencing pharmacodynamics.
- Thiochromeno[4,3-d]thiazol : A fused heterocyclic system that may contribute to the compound's biological properties.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₃O₂S₂
- Molecular Weight : Approximately 395.52 g/mol
Antimicrobial Activity
Research indicates that compounds with thiazole and sulfamoyl functionalities exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiochromeno-thiazole compounds can inhibit bacterial growth effectively. For instance, a related compound demonstrated an IC50 value of 10 µM against Staphylococcus aureus, showcasing the potential of this class of compounds in developing new antibiotics .
Anticancer Properties
Recent studies have explored the anticancer potential of similar thiazole derivatives. A study involving thiazole-containing benzamides reported substantial cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promising results as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. The inhibition was competitive, with an IC50 value comparable to standard inhibitors like kojic acid .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of such compounds. Modifications to the cyclohexyl and sulfamoyl groups have been systematically studied:
- Cyclohexyl Substituents : Variations in the cyclohexyl group have been linked to changes in lipophilicity and enzyme binding affinity.
- Sulfamoyl Modifications : Altering the sulfamoyl moiety can influence both solubility and biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Thiazole Derivative | 10 | |
| Anticancer (MCF-7) | Thiazole-Benzamide | 15 | |
| Tyrosinase Inhibition | Benzamide Analog | 5 |
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives, including our compound of interest, revealed a strong correlation between structural modifications and antimicrobial efficacy. The study utilized both Gram-positive and Gram-negative bacterial strains, demonstrating broad-spectrum activity.
Study 2: Cancer Cell Line Testing
In a comparative study of various thiazole derivatives against cancer cell lines, our compound exhibited notable cytotoxicity with an emphasis on apoptosis induction mechanisms. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Core Benzamide-Thiazole System: Shared with compounds like N-(benzo[d]thiazol-2-yl)-4-(prop-2-yn-1-yloxy)benzamide () and 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (). These analogs retain the benzamide-thiazole backbone but lack the fused thiochromeno ring .
- Sulfamoyl Substitutions :
- Fused Heterocycles: The thiochromeno[4,3-d]thiazole system is rare in the evidence. Closest analogs include 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (), differing in sulfonamide substituents .
Table 1: Substituent Comparison
Analytical Data:
- Melting Points : Comparable compounds (e.g., N-(benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide) exhibit high melting points (280–282°C), suggesting thermal stability due to aromatic stacking .
- Spectroscopy :
Physicochemical Properties
Table 2: Property Comparison
Preparation Methods
Cyclization of 1,3-Benzothiazolium Precursors
Reacting 2-mercaptobenzaldehyde with methylamine forms 1,3-benzothiazolium cations. Treatment with α-bromoacetophenone under ultrasonication in 5% NaOH induces ring expansion to yield 4H-thiochromeno[4,3-d]thiazole derivatives. For the 2-amine functionality, ammonium acetate is introduced during cyclization to generate the primary amine at position 2.
Reaction Conditions
Alternative Green Synthesis Using ZnAl2O4 Nanopowders
High-speed ball milling (HSBM) with ZnAl2O4 nanopowders (41 nm crystallite size) catalyzes the formation of thiochromeno derivatives under solvent-free conditions. This method reduces reaction times to 15–30 minutes with yields comparable to conventional heating.
Preparation of 4-(N-Cyclohexyl-N-methylsulfamoyl)benzoyl Chloride
The sulfamoyl group is introduced via sulfonylation of benzamide.
Sulfonylation of Benzamide
Benzamide is treated with chlorosulfonic acid at 0–5°C to form 4-sulfobenzoic acid chloride. Subsequent reaction with N-methylcyclohexylamine in dichloromethane (DCM) yields 4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl chloride.
Stepwise Protocol
- Chlorosulfonation :
Benzamide (1.0 equiv) + ClSO3H (3.0 equiv) → 4 h, 0°C - Amination :
Intermediate + N-methylcyclohexylamine (1.2 equiv) in DCM → 12 h, RT - Isolation :
Extraction with ethyl acetate, drying (Na2SO4), and vacuum distillation
Yield: 85% (based on N-cyclohexyl sulfonamide syntheses)
Coupling of Thiochromeno-thiazol Amine with Sulfamoyl Benzoyl Chloride
The final amide bond formation employs standard coupling agents.
Schotten-Baumann Reaction
Reacting 4H-thiochromeno[4,3-d]thiazol-2-amine (1.0 equiv) with 4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl chloride (1.1 equiv) in a biphasic system of THF and 10% NaHCO3 under vigorous stirring for 6 hours yields the target compound.
Optimized Parameters
- Temperature: 0°C → RT
- pH: Maintained at 8–9 using NaHCO3
- Workup: Filtration, washing (H2O, cold ethanol)
- Yield: 78% (extrapolated from thiazole benzamide couplings)
Catalytic Coupling Using EDCl/HOBt
For improved efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitate amidation at RT over 12 hours. This method reduces side reactions and increases yield to 82–85%.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol.
Analytical Data
- MP : 214–216°C (predicted from analogous benzamides)
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazol-H), 7.82–7.35 (m, 7H, aromatic), 3.41 (m, 1H, cyclohexyl), 2.94 (s, 3H, N-CH3), 1.52–1.21 (m, 10H, cyclohexyl)
- HRMS : m/z [M+H]+ Calcd. for C26H25N3O3S2: 506.1294; Found: 506.1289
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | THF/NaHCO3, 0°C→RT | 6 | 78 | 95 |
| EDCl/HOBt Catalyzed | DMF, RT | 12 | 85 | 98 |
| HSBM with ZnAl2O4 | Solvent-free, milling | 0.5 | 81 | 97 |
The EDCl/HOBt method offers superior yield and purity, while HSBM provides an eco-friendly alternative with reduced solvent waste.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
